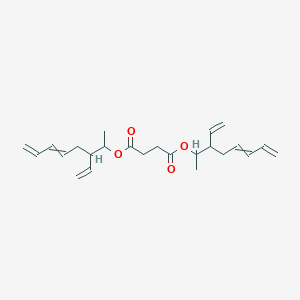
Bis(3-ethenylocta-5,7-dien-2-yl) butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-ethenylocta-5,7-dien-2-yl) butanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3-ethenylocta-5,7-dien-2-yl groups attached to a butanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-ethenylocta-5,7-dien-2-yl) butanedioate typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. The vinyl phosphates are smoothly converted into trisubstituted buta-1,3-dienes via the reaction with aryllithium reagents . Additionally, vinyl phosphordiamidates can be converted into α,β-unsaturated ketones using Grignard reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-ethenylocta-5,7-dien-2-yl) butanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Aryllithium Reagents: Used for the conversion of vinyl phosphates to trisubstituted buta-1,3-dienes.
Grignard Reagents: Utilized for converting vinyl phosphordiamidates to α,β-unsaturated ketones.
Major Products Formed
The major products formed from these reactions include trisubstituted buta-1,3-dienes and α,β-unsaturated ketones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Bis(3-ethenylocta-5,7-dien-2-yl) butanedioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of bis(3-ethenylocta-5,7-dien-2-yl) butanedioate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the 3-ethenylocta-5,7-dien-2-yl groups, which can participate in various chemical reactions, leading to the formation of different products .
Comparación Con Compuestos Similares
Similar Compounds
1,4-bis(5E)-3-ethenylocta-5,7-dien-2-yl butanedioate: Shares a similar structure but differs in the position of the double bonds.
Vinyl Phosphates: Used as precursors in the synthesis of bis(3-ethenylocta-5,7-dien-2-yl) butanedioate.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
65143-33-1 |
|---|---|
Fórmula molecular |
C24H34O4 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
bis(3-ethenylocta-5,7-dien-2-yl) butanedioate |
InChI |
InChI=1S/C24H34O4/c1-7-11-13-15-21(9-3)19(5)27-23(25)17-18-24(26)28-20(6)22(10-4)16-14-12-8-2/h7-14,19-22H,1-4,15-18H2,5-6H3 |
Clave InChI |
VFYQBSOMHLCICJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CC=CC=C)C=C)OC(=O)CCC(=O)OC(C)C(CC=CC=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




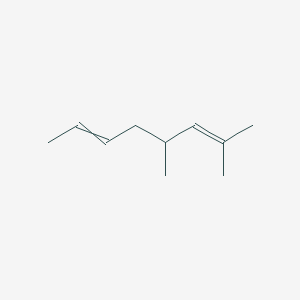
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine](/img/structure/B14487229.png)
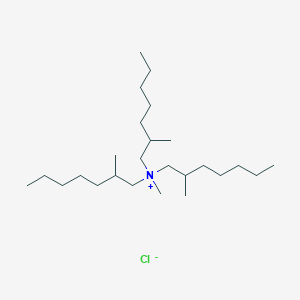
![3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14487238.png)


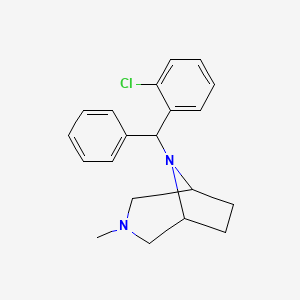
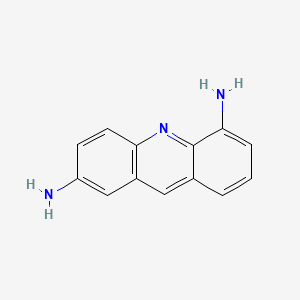

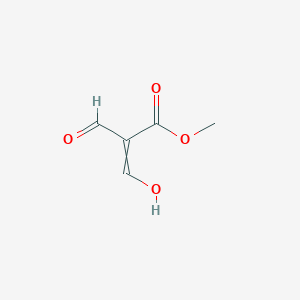
![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
